

inter-laboratory comparison of 5-Methyltetrahydrofolate-13C5 analysis

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Compound of Interest

Compound Name: 5-Methyltetrahydrofolate-13C5

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An Inter-Laboratory Comparison of 5-Methyltetrahydrofolate Analysis: A Guide for Researchers

This guide provides a comprehensive overview of the analytical performance of methods for quantifying 5-methyltetrahydrofolate (5-MTHF), the primary active form of folate in the body. It focuses on inter-laboratory comparison data to offer researchers, scientists, and drug development professionals an objective benchmark of method reliability and comparability. The analysis of 5-MTHF is crucial in various fields, including nutrition, clinical diagnostics, and pharmacokinetic studies, often utilizing stable isotope-labeled internal standards like **5-Methyltetrahydrofolate-13C5** for enhanced accuracy.

Performance in Inter-Laboratory Comparison Studies

A significant insight into the comparability of 5-MTHF analysis comes from international Round Robin studies organized by the Centers for Disease Control and Prevention (CDC).^{[1][2]} These studies evaluated the performance of different laboratories using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. The laboratories were categorized into two groups: those with independently developed methods (group 1) and those that adapted a CDC method (group 2).^{[1][2]}

The results demonstrated good comparability for 5-MTHF measurements, especially among laboratories that used a harmonized analytical approach.^[1] Laboratories in group 2, which adapted the CDC's method, showed better agreement, higher precision, and less bias when

compared to a reference material. In contrast, the analysis of folic acid, another form of folate, showed high variability across all laboratories, highlighting the need for improved standardization for that analyte.

Key Findings from the Round Robin Studies:

- **Concentration Measurements:** For 5-MTHF, the geometric mean concentrations in six serum pools were comparable between the CDC reference laboratory and the two groups of external laboratories. The ranges for group 1 were 13.8-28.9 nmol/L and for group 2 were 16.8-18.6 nmol/L, with the CDC at 18.3 nmol/L.
- **Precision:** The median imprecision, expressed as the coefficient of variation (CV), for 5-MTHF analysis was lower and more consistent in group 2 (1.7-6.0%) compared to group 1 (4.6-11%). The CDC laboratory reported a CV of 4.1%.
- **Accuracy and Recovery:** The mean recovery of 5-MTHF spiked into serum was 98% for both groups, but the standard deviation was much lower for group 2 (10%) than for group 1 (27%). The mean relative bias for 5-MTHF compared to a reference material was also smaller for group 2 (-0.6% to 16%) than for group 1 (-24% to 30%).

The following table summarizes the quantitative data from the Round Robin studies for 5-MTHF analysis.

Performance Metric	CDC Laboratory	Group 1 (Independently Developed Methods)	Group 2 (Adapted CDC Method)
Geometric Mean Concentration (nmol/L)	18.3	13.8 - 28.9	16.8 - 18.6
Median Imprecision (CV)	4.1%	4.6% - 11%	1.7% - 6.0%
Mean Spiking Recovery	Not Reported	98% \pm 27%	98% \pm 10%
Mean Relative Bias vs. Reference Material	12%	-24% to 30%	-0.6% to 16%

Typical Analytical Performance Data

Beyond large-scale comparison studies, individual laboratories validate their methods for analyzing 5-MTHF, often using **5-Methyltetrahydrofolate- $^{13}\text{C}5$** as an internal standard. The use of a stable isotope-labeled internal standard is a cornerstone of accurate quantification as it corrects for analyte losses during sample preparation and variations in instrument response.

The following tables provide a summary of typical performance characteristics for the analysis of folates using stable isotope dilution assays with LC-MS/MS.

Table 1: Comparison of Linearity and Precision

Stable Isotope Standard	Analyte	Matrix	Linearity Range (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)
Levomefolate- ¹³ C ₅ (calcium)	Levomefolic Acid	Human Plasma	0.25 - 20	< 15	< 15
[² H ₄]-5-Methyltetrahydrofolic Acid	5-Methyltetrahydrofolic Acid	Human Plasma	0.5 - 50	< 10	< 10
[¹³ C ₅]-Folic Acid	Folic Acid	Human Serum	0.2 - 50	< 10	< 15
[² H ₄]-Folic Acid	Folic Acid	Human Plasma	1 - 100	< 5	< 7

Table 2: Comparison of Limits of Detection (LoD) and Quantification (LoQ)

Stable Isotope Standard	Analyte	Matrix	LoD (ng/mL)	LoQ (ng/mL)
Levomefolate- ¹³ C ₅ (calcium)	Levomefolic Acid	Human Plasma	0.1	0.25
[² H ₄]-5-Methyltetrahydrofolic Acid	5-Methyltetrahydrofolic Acid	Human Plasma	0.2	0.5
[¹³ C ₅]-Folic Acid	Folic Acid	Human Serum	0.1	0.2
[² H ₄]-Folic Acid	Folic Acid	Human Plasma	0.3	1.0

Experimental Protocols

A generalized experimental protocol for the quantification of 5-MTHF in human serum or plasma using a stable isotope dilution assay with LC-MS/MS is provided below. This protocol is

a composite of methodologies described in the cited literature and should be optimized for specific laboratory conditions.

Materials and Reagents

- Analytes and Stable Isotope Standards: 5-Methyltetrahydrofolic acid, **5-Methyltetrahydrofolate-13C5**
- Solvents and Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid, Ascorbic acid, Dithiothreitol (DTT)
- Solid Phase Extraction (SPE) Cartridges

Sample Preparation

- Spiking: To a serum or plasma sample, add an antioxidant solution (e.g., ascorbic acid and DTT) to prevent folate degradation. Add a known amount of the **5-Methyltetrahydrofolate-13C5** internal standard.
- Protein Precipitation: Precipitate proteins by adding a solvent like acetonitrile.
- Extraction: The methods can differ in how folate is extracted. Some methods use automated solid-phase extraction (SPE) systems.
- Purification: Use SPE cartridges to purify the folate fraction from the sample matrix.
- Elution: Elute the folates from the SPE cartridge.
- Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

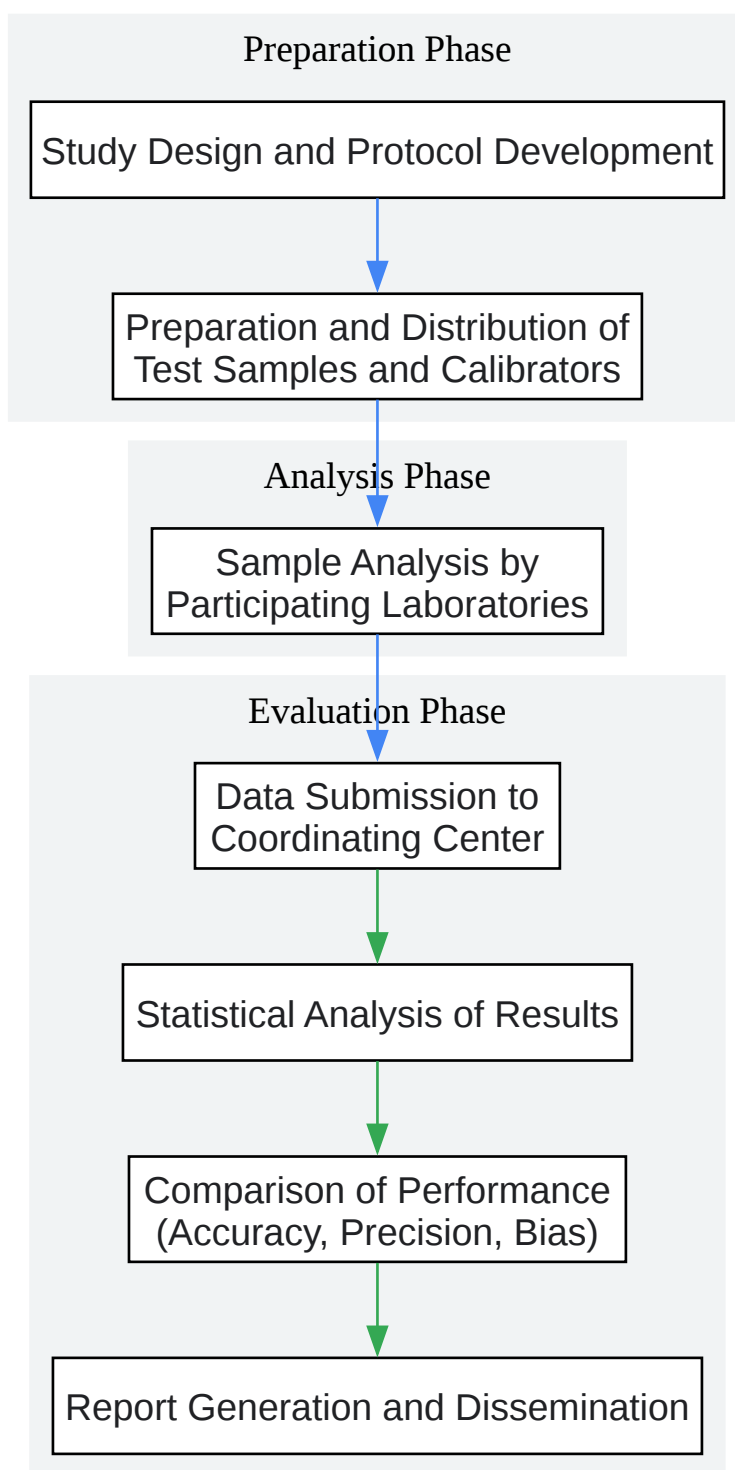
LC-MS/MS Analysis

- Chromatographic Separation: Use a C18 reversed-phase column to separate 5-MTHF from other compounds. The mobile phase typically consists of an aqueous component with an acid (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol).

- Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source, often operated in positive ion mode.
- Quantification: Monitor specific precursor-to-product ion transitions for both the unlabeled 5-MTHF and the $^{13}\text{C}_5$ -labeled internal standard. The ratio of the peak areas is used to calculate the concentration of the endogenous 5-MTHF.

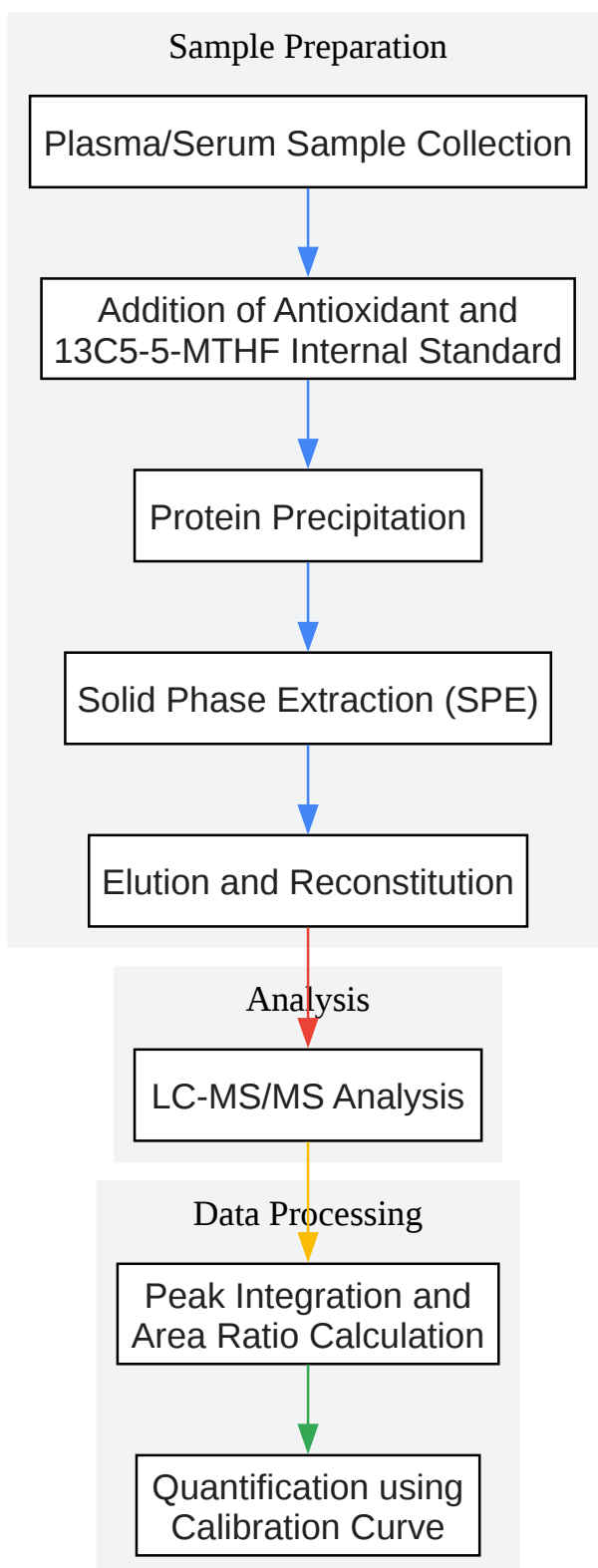
Visualizing the Workflow

To better illustrate the processes discussed, the following diagrams, generated using the DOT language, depict a typical inter-laboratory comparison workflow and a standard analytical procedure for 5-MTHF.



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Inter-laboratory comparison workflow.



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References

- 1. Two international Round Robin studies showed good comparability of 5-methyltetrahydrofolate, but poor comparability of folic acid measured in serum by different HPLC-MS/MS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two International Round-Robin Studies Showed Good Comparability of 5-Methyltetrahydrofolate but Poor Comparability of Folic Acid Measured in Serum by Different High-Performance Liquid Chromatography-Tandem Mass Spectrometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
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